1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
1-(2-(Hydroxymethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by functionalization to introduce the hydroxymethyl and ethanone groups. Reaction conditions often include the use of strong bases or acids, and the process may require careful control of temperature and pH to ensure high yields and purity.
Chemical Reactions Analysis
1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1-(2-(Hydroxymethyl)-6-azaspiro[34]octan-6-yl)ethanone can be compared to other spirocyclic compounds, such as spiro[34]octane derivatives Its unique structure, featuring both a hydroxymethyl and an ethanone group, distinguishes it from similar compounds, which may lack these functional groups or have different substituents
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H17NO2/c1-8(13)11-3-2-10(7-11)4-9(5-10)6-12/h9,12H,2-7H2,1H3 |
InChI Key |
VDHGROICEACLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CC(C2)CO |
Origin of Product |
United States |
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